Cas no 1019510-60-1 (2,5-difluoro-n-(2-fluorobenzyl)aniline)

2,5-difluoro-n-(2-fluorobenzyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2,5-Difluoro-N-(2-fluorobenzyl)aniline
- AKOS000233094
- 2,5-difluoro-N-[(2-fluorophenyl)methyl]aniline
- 1019510-60-1
- 2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97%
- 2,5-difluoro-n-(2-fluorobenzyl)aniline
-
- MDL: MFCD11142739
- インチ: 1S/C13H10F3N/c14-10-5-6-12(16)13(7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
- InChIKey: MUOBMZKJUKVMIQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1CNC1C=C(C=CC=1F)F
計算された属性
- せいみつぶんしりょう: 237.07700
- どういたいしつりょう: 237.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 305.1±42.0 °C at 760 mmHg
- フラッシュポイント: 138.3±27.9 °C
- PSA: 12.03000
- LogP: 3.78900
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2,5-difluoro-n-(2-fluorobenzyl)aniline セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-difluoro-n-(2-fluorobenzyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | H57147-250mg |
2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97% |
1019510-60-1 | 97% | 250mg |
¥1883.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | H57147-1g |
2,5-Difluoro-N-(2-fluorobenzyl)aniline, 97% |
1019510-60-1 | 97% | 1g |
¥6029.00 | 2023-09-15 |
2,5-difluoro-n-(2-fluorobenzyl)aniline 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2,5-difluoro-n-(2-fluorobenzyl)anilineに関する追加情報
Introduction to 2,5-difluoro-n-(2-fluorobenzyl)aniline (CAS No. 1019510-60-1)
2,5-difluoro-n-(2-fluorobenzyl)aniline, identified by its CAS number 1019510-60-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and electronic properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 2,5-difluoro-n-(2-fluorobenzyl)aniline consists of a benzene ring substituted with two fluorine atoms at the 2- and 5-positions, coupled with an aniline group linked through a 2-fluorobenzyl moiety. This specific arrangement imparts distinct chemical reactivity and biological activity, which has been explored in recent studies.
In recent years, the interest in fluorinated compounds has surged due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in 2,5-difluoro-n-(2-fluorobenzyl)aniline contributes to its potential as a versatile building block in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have demonstrated that the fluorine atoms in 2,5-difluoro-n-(2-fluorobenzyl)aniline can enhance the interactions between the compound and target kinases, leading to more potent and selective inhibition.
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several analogs derived from 2,5-difluoro-n-(2-fluorobenzyl)aniline. The study revealed that modifications at the 2- and 5-positions of the benzene ring significantly influenced the binding affinity to tyrosine kinases. Specifically, compounds with optimal fluorine substitution patterns exhibited nanomolar activity against several cancer-related kinases.
The role of fluorine in modulating electronic properties and hydrogen bonding interactions has also been explored in the context of drug-receptor binding. The electron-withdrawing nature of fluorine atoms can strengthen π-stacking interactions and hydrogen bonds, thereby improving drug efficacy. This principle has been applied to design more potent analogs of 2,5-difluoro-n-(2-fluorobenzyl)aniline, enhancing their therapeutic potential.
Beyond kinase inhibition, 2,5-difluoro-n-(2-fluorobenzyl)aniline has shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for developing antiviral agents. The fluoro-substituted aromatic system can interact with viral proteases and polymerases, inhibiting viral replication. Preliminary studies have indicated that certain derivatives of this compound exhibit inhibitory activity against several RNA viruses.
The synthesis of 2,5-difluoro-n-(2-fluorobenzyl)aniline involves multi-step organic transformations that highlight its synthetic versatility. The introduction of fluorine atoms at specific positions on the benzene ring requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired fluoro-substituted aromatic core efficiently.
The growing body of evidence supporting the utility of fluorinated compounds in drug development underscores the importance of compounds like 2,5-difluoro-n-(2-fluorobenzyl)aniline. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in pharmaceutical innovation.
In conclusion, 2,5-difluoro-n-(2-fluorobenzyl)aniline(CAS No. 1019510-60-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an invaluable tool for developing novel therapeutic agents across various disease areas. As research progresses, further applications and derivatives are expected to emerge, solidifying its role as a key player in pharmaceutical innovation.
1019510-60-1 (2,5-difluoro-n-(2-fluorobenzyl)aniline) 関連製品
- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 1805895-81-1(3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 2171915-28-7(5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)
- 2018751-82-9(tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)




